molecular formula C17H16N2O5 B11089082 Phenyl 4-(morpholin-4-yl)-3-nitrobenzoate

Phenyl 4-(morpholin-4-yl)-3-nitrobenzoate

Cat. No.: B11089082
M. Wt: 328.32 g/mol
InChI Key: ZPRZLHUTMCJTAD-UHFFFAOYSA-N
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Description

Phenyl 4-morpholino-3-nitrobenzoate: is an organic compound that features a phenyl group, a morpholine ring, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 4-morpholino-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of benzoic acid derivatives, followed by esterification and morpholine substitution. The general synthetic route involves:

    Nitration: The nitration of phenyl benzoate to introduce a nitro group at the 3-position.

    Esterification: The esterification of the nitrobenzoic acid derivative with phenol to form phenyl 3-nitrobenzoate.

    Morpholine Substitution: The substitution of the ester group with morpholine to yield phenyl 4-morpholino-3-nitrobenzoate.

Industrial Production Methods: Industrial production of phenyl 4-morpholino-3-nitrobenzoate typically involves large-scale nitration and esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-morpholino-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Phenyl 4-morpholino-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

Phenyl 4-morpholino-3-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl 4-morpholino-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors or enzymes. The phenyl ring provides a hydrophobic interaction site, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Phenyl 4-morpholino-3-nitrobenzoate can be compared with similar compounds such as:

    Phenyl 4-morpholino-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    Phenyl 4-morpholino-3-hydroxybenzoate:

    Phenyl 4-morpholino-3-methoxybenzoate: Features a methoxy group, providing different electronic and steric effects.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

phenyl 4-morpholin-4-yl-3-nitrobenzoate

InChI

InChI=1S/C17H16N2O5/c20-17(24-14-4-2-1-3-5-14)13-6-7-15(16(12-13)19(21)22)18-8-10-23-11-9-18/h1-7,12H,8-11H2

InChI Key

ZPRZLHUTMCJTAD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)OC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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